molecular formula C13H10ClNO4S B14510613 2-(4-Chlorobenzamido)benzene-1-sulfonic acid CAS No. 63082-36-0

2-(4-Chlorobenzamido)benzene-1-sulfonic acid

Cat. No.: B14510613
CAS No.: 63082-36-0
M. Wt: 311.74 g/mol
InChI Key: DBQYSMQPBVCOBW-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzamido)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, along with a 4-chlorobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The sulfonation of benzene can be achieved by heating benzene under reflux with concentrated sulfuric acid for several hours or by warming benzene under reflux at 40°C with fuming sulfuric acid for 20 to 30 minutes . The resulting benzenesulfonic acid can then be reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to introduce the 4-chlorobenzamido group.

Industrial Production Methods

Industrial production of 2-(4-Chlorobenzamido)benzene-1-sulfonic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The sulfonation step is typically carried out in large reactors with controlled temperature and pressure to ensure complete conversion of benzene to benzenesulfonic acid.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzamido)benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides.

    Reduction: The compound can be reduced to form sulfonamides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonyl chlorides.

    Reduction: Sulfonamides.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-(4-Chlorobenzamido)benzene-1-sulfonic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzamido)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The 4-chlorobenzamido group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorobenzamido)benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid and 4-chlorobenzamido groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

63082-36-0

Molecular Formula

C13H10ClNO4S

Molecular Weight

311.74 g/mol

IUPAC Name

2-[(4-chlorobenzoyl)amino]benzenesulfonic acid

InChI

InChI=1S/C13H10ClNO4S/c14-10-7-5-9(6-8-10)13(16)15-11-3-1-2-4-12(11)20(17,18)19/h1-8H,(H,15,16)(H,17,18,19)

InChI Key

DBQYSMQPBVCOBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)O

Origin of Product

United States

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